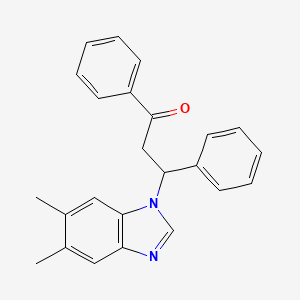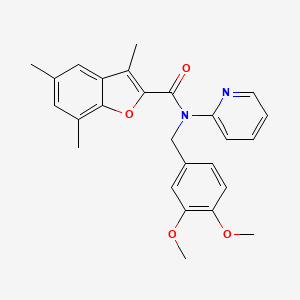![molecular formula C21H21N3O4 B11364116 N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}-4-(prop-2-en-1-yloxy)benzamide](/img/structure/B11364116.png)
N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}-4-(prop-2-en-1-yloxy)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(PROP-2-EN-1-YLOXY)-N-{4-[4-(PROPAN-2-YLOXY)PHENYL]-1,2,5-OXADIAZOL-3-YL}BENZAMIDE is a complex organic compound that features a benzamide core with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(PROP-2-EN-1-YLOXY)-N-{4-[4-(PROPAN-2-YLOXY)PHENYL]-1,2,5-OXADIAZOL-3-YL}BENZAMIDE typically involves multiple steps:
Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Attachment of the prop-2-en-1-yloxy group: This step involves the reaction of the oxadiazole intermediate with an appropriate allyl halide in the presence of a base.
Formation of the benzamide core: The final step involves the coupling of the oxadiazole derivative with a benzoyl chloride derivative under basic conditions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the prop-2-en-1-yloxy group.
Reduction: Reduction reactions can occur at the oxadiazole ring or the benzamide core.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzamide core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Products may include epoxides or aldehydes.
Reduction: Products may include amines or alcohols.
Substitution: Products may include substituted benzamides or oxadiazoles.
Scientific Research Applications
Chemistry: : The compound can be used as a building block for the synthesis of more complex molecules. Biology : It may have potential as a bioactive molecule, with applications in drug discovery and development. Medicine : The compound could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities. Industry : It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-(PROP-2-EN-1-YLOXY)-N-{4-[4-(PROPAN-2-YLOXY)PHENYL]-1,2,5-OXADIAZOL-3-YL}BENZAMIDE would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The oxadiazole ring and benzamide core are known to interact with various biological targets, potentially leading to therapeutic effects.
Comparison with Similar Compounds
4-(4-(PROP-2-YN-1-YLOXY)BENZOYL)BENZOIC ACID: This compound has a similar structure but with a prop-2-yn-1-yloxy group instead of a prop-2-en-1-yloxy group.
{[4-(PROP-2-EN-1-YLOXY)PHENYL]METHYL}(PROPAN-2-YL)AMINE: This compound has a similar phenyl group but with different substituents.
Uniqueness: 4-(PROP-2-EN-1-YLOXY)-N-{4-[4-(PROPAN-2-YLOXY)PHENYL]-1,2,5-OXADIAZOL-3-YL}BENZAMIDE is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both the oxadiazole ring and the benzamide core makes it a versatile compound for various applications.
Properties
Molecular Formula |
C21H21N3O4 |
|---|---|
Molecular Weight |
379.4 g/mol |
IUPAC Name |
N-[4-(4-propan-2-yloxyphenyl)-1,2,5-oxadiazol-3-yl]-4-prop-2-enoxybenzamide |
InChI |
InChI=1S/C21H21N3O4/c1-4-13-26-17-9-7-16(8-10-17)21(25)22-20-19(23-28-24-20)15-5-11-18(12-6-15)27-14(2)3/h4-12,14H,1,13H2,2-3H3,(H,22,24,25) |
InChI Key |
GEMBFXIQLJNFOC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C2=NON=C2NC(=O)C3=CC=C(C=C3)OCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(3-fluorobenzyl)(furan-2-ylmethyl)amino]-N-(4-methoxyphenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide](/img/structure/B11364033.png)

![1,3-dimethyl-5-{[(2-phenylethyl)amino]methyl}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B11364036.png)
![2-{[5-Cyano-4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-2-YL]sulfanyl}-N-phenylpropanamide](/img/structure/B11364039.png)
![1-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-2-(4-ethylphenoxy)propan-1-one](/img/structure/B11364042.png)
![N-{5-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-2-methoxy-4-(methylsulfanyl)benzamide](/img/structure/B11364044.png)
![N-{5-[1-(3,5-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B11364048.png)
![N-(4-chloro-2-methylphenyl)-2-(9-isopropyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide](/img/structure/B11364051.png)
![3-chloro-N-[3-(3,4-difluorophenyl)-1,2-oxazol-5-yl]benzamide](/img/structure/B11364061.png)
![N-{[1-(dimethylamino)cyclohexyl]methyl}-2-(2-nitrophenoxy)acetamide](/img/structure/B11364070.png)

![2-(4-ethylphenoxy)-N-{4-[4-(2-methylpropoxy)phenyl]-1,2,5-oxadiazol-3-yl}acetamide](/img/structure/B11364084.png)
![5-[4-(3-Chlorophenyl)piperazin-1-yl]-2-{5-[(4-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile](/img/structure/B11364093.png)

